molecular formula C12H15NO3S B12119890 Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) CAS No. 507459-14-5

Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B12119890
CAS No.: 507459-14-5
M. Wt: 253.32 g/mol
InChI Key: DJBOAXWUDJTTDB-UHFFFAOYSA-N
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Description

Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI): is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:

    Formation of the Tetrahydro-3-methyl-1,1-dioxido-3-thienyl Moiety: This can be achieved through the oxidation of 3-methylthiophene using appropriate oxidizing agents such as hydrogen peroxide or peracids.

    Coupling with Benzamide: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Oxidation: Utilizing continuous flow reactors for the oxidation of 3-methylthiophene to ensure consistent quality and yield.

    Automated Coupling Processes: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide derivative.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)benzamide: A closely related compound with similar structural features.

Uniqueness

Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) is unique due to the presence of the tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Properties

CAS No.

507459-14-5

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C12H15NO3S/c1-12(7-8-17(15,16)9-12)13-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

DJBOAXWUDJTTDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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